1-[8-(2,6-difluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[8-(2,6-difluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(2,6-difluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione typically involves multiple steps. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[8-(2,6-difluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluorobenzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-[8-(2,6-difluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[8-(2,6-difluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The difluorobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity . The azabicyclo[3.2.1]octane scaffold provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the difluorobenzenesulfonyl and pyrrolidine-2,5-dione groups.
8-azabicyclo[3.2.1]octan-3-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
1-[8-(2,6-difluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is unique due to the presence of the difluorobenzenesulfonyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[8-(2,6-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S/c18-13-2-1-3-14(19)17(13)26(24,25)21-10-4-5-11(21)9-12(8-10)20-15(22)6-7-16(20)23/h1-3,10-12H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGONTMRGUFLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=C(C=CC=C3F)F)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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